molecular formula C18H20O3 B14593317 2-Ethoxy-2-methyl-4,5-diphenyl-1,3-dioxolane CAS No. 61562-18-3

2-Ethoxy-2-methyl-4,5-diphenyl-1,3-dioxolane

Cat. No.: B14593317
CAS No.: 61562-18-3
M. Wt: 284.3 g/mol
InChI Key: SIRCGHUAHMETJC-UHFFFAOYSA-N
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Description

2-Ethoxy-2-methyl-4,5-diphenyl-1,3-dioxolane is an organic compound belonging to the class of dioxolanes. Dioxolanes are heterocyclic acetals with a five-membered ring containing two oxygen atoms. This compound is characterized by its unique structure, which includes ethoxy, methyl, and diphenyl groups attached to the dioxolane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-2-methyl-4,5-diphenyl-1,3-dioxolane typically involves the acetalization of benzoin with ethyl orthoformate under acidic conditions. The reaction proceeds as follows:

    Benzoin: reacts with in the presence of an acid catalyst.

  • The reaction mixture is heated to facilitate the formation of the dioxolane ring.
  • The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-2-methyl-4,5-diphenyl-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of benzaldehyde or benzophenone derivatives.

    Reduction: Formation of hydrobenzoin or other alcohol derivatives.

    Substitution: Formation of halogenated dioxolane derivatives.

Scientific Research Applications

2-Ethoxy-2-methyl-4,5-diphenyl-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as a protecting group for carbonyl compounds during synthetic transformations.

    Biology: Investigated for its potential as a muscarinic acetylcholine receptor agonist.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-Ethoxy-2-methyl-4,5-diphenyl-1,3-dioxolane involves its interaction with specific molecular targets. For instance, as a muscarinic acetylcholine receptor agonist, it binds to the receptor and mimics the action of acetylcholine, leading to various physiological responses. The compound’s unique structure allows it to interact with different pathways, making it a versatile molecule in research.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxolane: A simpler dioxolane compound without the ethoxy, methyl, and diphenyl groups.

    2,2-Dimethyl-1,3-dioxolane: Contains two methyl groups instead of ethoxy and diphenyl groups.

    4,5-Diphenyl-1,3-dioxolane: Lacks the ethoxy and methyl groups.

Uniqueness

2-Ethoxy-2-methyl-4,5-diphenyl-1,3-dioxolane is unique due to its combination of ethoxy, methyl, and diphenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in synthetic chemistry and pharmacology.

Properties

CAS No.

61562-18-3

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

2-ethoxy-2-methyl-4,5-diphenyl-1,3-dioxolane

InChI

InChI=1S/C18H20O3/c1-3-19-18(2)20-16(14-10-6-4-7-11-14)17(21-18)15-12-8-5-9-13-15/h4-13,16-17H,3H2,1-2H3

InChI Key

SIRCGHUAHMETJC-UHFFFAOYSA-N

Canonical SMILES

CCOC1(OC(C(O1)C2=CC=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

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